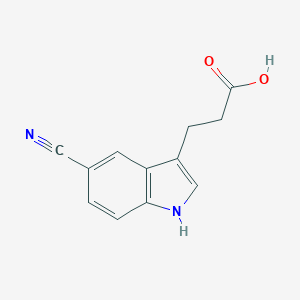

3-(5-cyano-1H-indol-3-yl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-cyano-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-6-8-1-3-11-10(5-8)9(7-14-11)2-4-12(15)16/h1,3,5,7,14H,2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWJKNNOUSXOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439985 | |

| Record name | 5-Cyanoindole-3-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149681-66-3 | |

| Record name | 5-Cyanoindole-3-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 5 Cyano 1h Indol 3 Yl Propanoic Acid and Its Analogs

Elucidation of the 5-Cyano Group's Contribution to Molecular Recognition and Activity

The cyano (-CN) group at the 5-position of the indole (B1671886) ring is a key determinant of the molecule's biological activity. This strong electron-withdrawing group significantly influences the electronic properties of the indole ring system. By reducing the electron density of the indole ring, the 5-cyano group can enhance the acidity of the propanoic acid's carboxylic acid group, which may, in turn, strengthen interactions with basic amino acid residues in the active sites of target enzymes or receptors.

The presence of the cyano group is also critical for molecular recognition. In studies of cyano-substituted indole derivatives as ligands for α-synuclein aggregates, which are implicated in neurodegenerative diseases, the cyano group plays a role in binding affinity. nih.gov SAR studies have shown that replacing one of the cyano groups in related dicyano compounds with other substituents, such as methyl acetate (B1210297) or a phenyl group, leads to a decrease in binding affinity. nih.gov This suggests that the cyano group is directly involved in the interactions necessary for binding to the target.

Furthermore, the cyano group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are essential for the specific binding of a ligand to its biological target. The precise orientation and electronic nature of the cyano group can thus dictate the molecule's affinity and efficacy.

Functional Role of the Propanoic Acid Moiety in Biological Interactions

The propanoic acid moiety is a critical functional group that significantly influences the pharmacokinetic and pharmacodynamic properties of the parent molecule. ontosight.aidrugbank.com The carboxylic acid group is ionizable at physiological pH, which can impact the molecule's solubility, cell permeability, and ability to interact with biological targets.

This acidic functional group can form strong ionic bonds or hydrogen bonds with complementary residues, such as arginine, lysine, or histidine, in the binding pockets of proteins. ontosight.ai These interactions are often crucial for anchoring the molecule to its target and inducing a biological response. For instance, in the context of peroxisome proliferator-activated receptors (PPARs), the carboxylic acid of indole propionic acid analogs is essential for their activity as co-agonists. researchgate.net

Moreover, the three-carbon chain of the propanoic acid moiety provides a flexible linker that allows the indole core to adopt an optimal orientation for binding to its target. The length and flexibility of this linker can be critical for achieving high-affinity binding. Propanoic acid derivatives are widely explored in pharmaceutical research as they can be readily modified to fine-tune the molecule's properties. ontosight.ai

Impact of Stereochemistry on the Biological Activities of Chiral Analogs (e.g., (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic Acid)

When chirality is introduced into the propanoic acid side chain, for example, with the addition of an amino group at the alpha-position to form analogs like (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid, stereochemistry becomes a critical factor in determining biological activity. bldpharm.comcymitquimica.com Biological systems, such as enzymes and receptors, are chiral environments, and as a result, they often exhibit stereospecificity in their interactions with chiral molecules. nih.gov

The specific three-dimensional arrangement of substituents around a chiral center can profoundly affect how a molecule fits into a binding site. One enantiomer may bind with high affinity and elicit a strong biological response, while the other enantiomer may have significantly lower affinity or even interact with a different target altogether. nih.gov

For instance, in the case of amino acid analogs, the stereochemistry at the α-carbon is crucial for recognition by amino acid transporters and for incorporation into peptides. The (S)-configuration, which is the naturally occurring configuration for most amino acids, is often preferred for biological activity. Therefore, the (S)-enantiomer of 2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid would be expected to have a different biological profile than its (R)-enantiomer.

Correlating Structural Features with Affinity and Efficacy at Specific Molecular Targets

SAR studies aim to establish clear correlations between specific structural features of a molecule and its affinity and efficacy at molecular targets. For 3-(5-cyano-1H-indol-3-yl)propanoic acid and its analogs, these correlations are being investigated across various targets.

In the development of ligands for α-synuclein aggregates, systematic modifications to the indole scaffold and its substituents have revealed key structural requirements for high-affinity binding. nih.gov Studies have shown that an N-benzyl group on the indole nitrogen and a malononitrile (B47326) moiety at the 3-position are generally favorable for binding potency. nih.gov Replacing the indole scaffold with a 1H-pyrrolo[2,3-b]pyridine was found to be detrimental to binding. nih.gov

The following table summarizes the impact of structural modifications on the binding affinity of cyano-substituted indole derivatives for α-synuclein fibrils. nih.gov

| Compound ID | Modification | Binding Affinity (Ki, nM) |

| 23 | N-benzyl, 3-malononitrile | High |

| 29 | N-(3-pyridinylmethyl), 3-malononitrile | Moderate (slightly decreased vs. 23) |

| 31 | Replacement of one cyano with methyl acetate | Slightly decreased vs. 23 |

| 32 | Replacement of one cyano with phenyl | No binding potency |

| 47 | Removal of N-benzyl group | Significantly attenuated |

| 28 | Indole scaffold replaced with 1H-pyrrolo[2,3-b]pyridine | Detrimental to binding potency |

This table is based on qualitative descriptions of binding affinity from the source.

Comparative SAR Analysis with Other Substituted Indole-Propanoic Acids

To better understand the unique contributions of the 5-cyano group, it is informative to compare the SAR of this compound with other indole-propanoic acids bearing different substituents at the 5-position.

The electronic properties of the substituent at the 5-position can dramatically alter the molecule's biological activity. For example, an electron-donating group like a methoxy (B1213986) (-OCH3) group would have the opposite electronic effect of the electron-withdrawing cyano group. This would increase the electron density of the indole ring and decrease the acidity of the propanoic acid moiety.

Halogen substituents, such as fluorine or chlorine, at the 5-position can also modulate activity. Halogens are electron-withdrawing but can also participate in halogen bonding, a specific type of non-covalent interaction. Furthermore, fluorination is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability.

A comparative analysis of these analogs allows for a more comprehensive understanding of the role of the 5-substituent in molecular recognition and biological function.

The table below provides a comparative overview of different 5-substituted indole-3-propanoic acid analogs.

| Substituent at Position 5 | Electronic Effect | Potential Impact on Activity |

| -CN (Cyano) | Strong electron-withdrawing | May enhance interactions with basic residues. |

| -OCH3 (Methoxy) | Electron-donating | Increases lipophilicity. |

| -F (Fluoro) | Electron-withdrawing | Can enhance metabolic stability. |

| -Cl (Chloro) | Electron-withdrawing | May alter indole ring conformation and improve metabolic stability. |

Molecular Mechanisms of Action for 3 5 Cyano 1h Indol 3 Yl Propanoic Acid Derivatives

Investigation of Molecular Interactions with Receptor Systems (e.g., S1P1 Receptors for Indole (B1671886) Agonists)

Derivatives of indole-propionic acid have been identified as potent agonists for sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype. nih.gov S1P receptors are a class of G-protein coupled receptors that play crucial roles in various physiological processes, including lymphocyte trafficking, endothelial barrier function, and cytokine induction. google.com Agonism at the S1P1 receptor is a key mechanism for immunomodulation. researchgate.net

The interaction of indole-based agonists with the S1P1 receptor leads to the internalization of the receptor on lymphocytes. This process prevents the lymphocytes from egressing from secondary lymphoid organs, such as lymph nodes. google.com The resulting reduction in circulating lymphocytes is a primary therapeutic effect observed in animal models of autoimmune diseases, including Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis. nih.govgoogle.com Structure-activity relationship (SAR) studies on 3-arylpropionic acids and indole-propionic acid derivatives have been conducted to optimize potency and selectivity for the S1P1 receptor over other subtypes like S1P3, agonism of which is associated with cardiovascular side effects. nih.govresearchgate.net The development of selective S1P1 agonists supports the hypothesis that this specific interaction is primarily responsible for the immunosuppressive efficacy seen in preclinical models. researchgate.net

| Derivative Class | Receptor Target | Molecular Outcome | Reference |

| Indole-propionic acid derivatives | S1P1 | Receptor agonism, leading to reduced lymphocyte egress from lymphoid organs. | nih.gov |

| 3-Arylpropionic acids | S1P1 | Selective agonism over S1P2-5, inducing peripheral blood lymphocyte lowering. | researchgate.net |

| General S1P1 Agonists | S1P1 | Modulation of endothelial cell junctions and closing of lymphatic sinus 'gates'. | google.com |

Enzymatic Modulation: Inhibition and Activation Profiles

Indole derivatives demonstrate a capacity to modulate the activity of various enzymes through inhibition or activation, contributing to their therapeutic potential. The specific interactions depend on the structural features of the indole derivative and the target enzyme.

One key mechanism identified for indole-3-propionic acid (IPA) is the inhibition of anthranilate synthase (TrpE), an enzyme in the tryptophan biosynthesis pathway of mycobacteria. nih.gov IPA mimics tryptophan, binding to its allosteric site on the TrpE enzyme. This allosteric inhibition shuts down the enzyme's activity, blocking the production of tryptophan, which is essential for the bacteria's survival. nih.gov This represents a novel antibiotic mechanism that decouples a bacterial regulatory feedback loop. nih.gov

Furthermore, hybrid molecules derived from indole-3-propionic acid have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. mdpi.com Other research indicates that derivatives of 3-(5-cyano-1H-indol-3-yl)propanoic acid may inhibit enzymes involved in cancer cell proliferation.

| Derivative/Related Compound | Enzyme Target | Modulation Profile | Molecular Consequence | Reference |

| Indole-3-propionic acid (IPA) | Anthranilate synthase (TrpE) | Allosteric Inhibition | Blocks mycobacterial tryptophan biosynthesis. | nih.gov |

| IPA-derived hydrazone hybrids | Monoamine oxidase B (MAO-B) | Inhibition | Potential neuroprotective effects. | mdpi.com |

| This compound derivatives | Proliferation-related enzymes | Inhibition | Potential anticancer activity. |

Antioxidant Mechanisms and Associated Molecular Pathways (General for Indole Propanoic Acids)

Indole-3-propionic acid (IPA) is recognized as a potent antioxidant, exhibiting neuroprotective effects by scavenging harmful free radicals. wikipedia.org A primary mechanism is its ability to effectively scavenge hydroxyl radicals, which are highly reactive oxygen species (ROS) that can cause significant cellular damage. nih.govwikipedia.orgnih.gov Notably, IPA is considered an even more potent scavenger of hydroxyl radicals than melatonin. wikipedia.org Unlike many other antioxidants, IPA scavenges radicals without subsequently forming reactive, pro-oxidant intermediate compounds. mdpi.comwikipedia.org

The antioxidant activity of IPA is linked to its ability to protect cells from oxidative stress-related damage. nih.gov For instance, it can prevent neuronal death induced by agents like amyloids and restore mitochondrial function. nih.gov While IPA itself does not appear to activate the NRF2 antioxidant pathway, other related indole derivatives, such as 3-indoleacrylic acid (IA), do, highlighting how small structural changes can influence the specific molecular pathway engaged. wikipedia.org The antioxidant properties of IPA are considered a key component of its bioprotective effects in various conditions, including metabolic disorders and radiation-induced tissue damage. nih.gov

| Mechanism | Molecular Pathway/Action | Cellular Outcome | Reference |

| Radical Scavenging | Direct scavenging of hydroxyl radicals. | Protection against oxidative damage to lipids, proteins, and DNA. | nih.govwikipedia.org |

| Mitochondrial Protection | Restoration of mitochondrial function under oxidative stress. | Prevention of neuronal death and protection of β cells. | nih.gov |

| Anti-inflammatory Effects | Reduction of systemic inflammation levels. | Improved gastrointestinal function and epithelial integrity post-irradiation. | nih.gov |

Inducers of Apoptosis and Cell Cycle Modulation in In Vitro Systems (Based on Related Indole Peroxide Derivatives)

Certain indole derivatives can induce apoptosis, or programmed cell death, a critical process in development and disease treatment, particularly in cancer. The combination of indole-3-acetic acid (IAA) and horseradish peroxidase (HRP) has been shown to induce apoptosis in human melanoma cells. nih.govresearchgate.net The underlying molecular mechanism involves the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). nih.gov

The oxidation of IAA by HRP produces H₂O₂, which acts as a key mediator in the apoptotic signaling cascade. nih.govresearchgate.net This increase in oxidative stress leads to the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), both of which are hallmark events in the execution phase of apoptosis. nih.gov The process can be blocked by catalase, an enzyme that neutralizes H₂O₂, confirming the central role of hydrogen peroxide in this pathway. nih.govresearchgate.net Other studies on 3-hydroxy-2-oxindole derivatives have also demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting this is a broader mechanism for various indole structures. cncb.ac.cn In contrast, some indolylmaleimide derivatives have been found to specifically inhibit H₂O₂-induced necrotic cell death without affecting apoptotic pathways, indicating that different indole structures can selectively modulate distinct cell death programs. nih.gov

| Indole Derivative Class | Key Molecular Mediator | Downstream Events | Cellular Outcome | Reference |

| Indole-3-acetic acid (with HRP) | Hydrogen Peroxide (H₂O₂) | Caspase-3 activation, PARP cleavage, Peroxiredoxin sulfonylation. | Apoptosis in human melanoma cells. | nih.govresearchgate.net |

| 3-Hydroxy-2-oxindole derivatives | Not specified | Not specified | Antiproliferative activity via apoptosis induction and cell cycle arrest. | cncb.ac.cn |

| 2-(1H-Indol-3-yl)-3-pentylamino-maleimide | Not applicable | Inhibition of necrotic pathway | Inhibition of H₂O₂-induced necrotic cell death. | nih.gov |

Antimicrobial Mechanisms at the Molecular Level (for Related Amino Acid Derivatives)

Indole and its derivatives are significant signaling molecules in microbial communities, affecting various aspects of bacterial physiology, including drug resistance, biofilm formation, and virulence. nih.govoup.com Derivatives of indole propanoic acid have been shown to possess direct antimicrobial activity through specific molecular mechanisms.

A prominent example is the action of indole-3-propionic acid (IPA) against Mycobacterium tuberculosis. As detailed in section 5.2, IPA functions as an antibiotic by targeting an essential metabolic pathway. nih.govelsevierpure.com It acts as a tryptophan mimic, binding to the allosteric site of the enzyme anthranilate synthase (TrpE) and inhibiting it. nih.gov This action blocks the bacteria's ability to synthesize tryptophan, an essential amino acid, thereby halting its growth. nih.gov This mechanism is a departure from many common antibiotics that target macromolecular synthesis. nih.govelsevierpure.com

Other indole derivatives exert their antimicrobial effects through different mechanisms. The antimicrobial activity often depends on the ability of the agent to penetrate the bacterial cell envelope and interact with its target. nih.gov For Gram-negative bacteria, this is complicated by the presence of an outer membrane. nih.gov Some indole derivatives, particularly those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, have shown efficacy against multi-drug-resistant microbial infections, including MRSA and E. coli. nih.gov

| Derivative/Related Compound | Target Organism(s) | Molecular Mechanism | Result | Reference |

| Indole-3-propionic acid (IPA) | Mycobacteria (e.g., M. tuberculosis) | Allosteric inhibition of anthranilate synthase (TrpE) in the tryptophan biosynthesis pathway. | Inhibition of bacterial growth (antibiotic effect). | nih.govelsevierpure.com |

| Indole derivatives with azole moieties | S. aureus, MRSA, E. coli, C. albicans | Not fully specified; likely involves cell envelope penetration and target interaction. | Inhibition of microbial growth (antibacterial and antifungal). | nih.gov |

| General Indole Derivatives | Various bacteria | Affects bacterial physiology, including spore formation, cell division, plasmid stability, and biofilm formation. | Modulation of virulence and drug resistance. | nih.govoup.com |

Computational and Theoretical Investigations of 3 5 Cyano 1h Indol 3 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties (e.g., TD-DFT Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. For 3-(5-cyano-1H-indol-3-yl)propanoic acid, DFT calculations can predict its molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These parameters are crucial for understanding the molecule's reactivity and its ability to participate in intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is particularly useful for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions, TD-DFT can simulate the UV-Vis absorption spectrum, providing insights into the photophysical properties of the compound. For instance, studies on related cyanotryptophan derivatives have shown that the introduction of a cyano group can lead to a significant red shift in the absorption and emission spectra. functmaterials.org.ua TD-DFT calculations have been instrumental in explaining these spectral shifts and can be similarly applied to this compound to predict its spectroscopic behavior. functmaterials.org.ua

Table 1: Representative TD-DFT Calculated Spectroscopic Data for Cyanoindole Derivatives

| Parameter | Calculated Value | Significance |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | Predicted in the UV-A range | Indicates potential for fluorescence and use as a molecular probe. |

| Oscillator Strength (f) | Moderate to High | Suggests strong electronic transitions and significant light absorption. |

| Major Electronic Transitions | HOMO -> LUMO, HOMO-1 -> LUMO | Provides insight into the nature of the electronic excitations. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For cyanoindole derivatives, docking studies have been performed to investigate their potential as antibacterial agents. For example, docking of novel spiro[indole-3,4'-pyridine] derivatives containing a cyano group against the bacterial regulator protein PqsR of Pseudomonas aeruginosa has revealed favorable binding energies, suggesting a potential mechanism for their antibacterial activity. mdpi.comnih.gov Similar studies could be conducted for this compound to identify its potential biological targets and guide the development of new therapeutic agents. mdpi.comnih.gov

Table 2: Example Molecular Docking Results for Cyano-Indole Scaffolds against a Bacterial Target

| Compound Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyano-spiro[indole-pyridine] | PqsR (P. aeruginosa) | -8.2 | Tyr258, Ile236, Leu189 |

| Cyano-spiro[indole-pyridine] | PqsR (P. aeruginosa) | -7.9 | Trp60, Leu198, Ser119 |

Data is representative of findings for similar cyano-indole structures. mdpi.comnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking, explore the conformational changes that occur upon ligand binding, and calculate the binding free energy with greater accuracy.

For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in different environments (e.g., in solution or within a protein binding site). A study on the closely related indole-3-propionic acid complexed with DNA demonstrated the utility of MD simulations in confirming the stability of the complex and observing slight conformational fluctuations at the binding site. nih.govnih.gov An MD simulation of this compound with a potential protein target would provide valuable information on the dynamics of the interaction and the stability of the binding mode.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of an Indolepropanoic Acid Derivative

| Simulation Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly solvates the molecular system. |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates physiological conditions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target. The model would be built using a training set of compounds with known activities and then validated using a test set. Descriptors used in the model could include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties. Studies on other indole (B1671886) derivatives have successfully used QSAR to model their antioxidant and antibacterial activities. mdpi.comnih.govnih.gov

Table 4: Common Molecular Descriptors in QSAR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Can affect ligand-receptor recognition and binding affinity. |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and transport to the target site. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and can impact binding site complementarity. |

| Topological | Wiener Index | Describes molecular branching and can be related to molecular shape. |

In Silico Screening and Virtual Ligand Design Based on the Cyanoindole Scaffold

The this compound structure represents a "scaffold" that can be chemically modified to create a library of related compounds. In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Using the cyanoindole scaffold as a starting point, new virtual libraries can be designed by adding various substituents at different positions on the indole ring and the propanoic acid chain. These libraries can then be screened against the three-dimensional structure of a target protein using high-throughput docking. This approach allows for the rapid identification of promising hit compounds for further experimental testing. Scaffold-focused virtual screening has been shown to be effective in discovering novel and structurally diverse active compounds. nih.gov

Table 5: A Generalized Workflow for Virtual Screening Based on the Cyanoindole Scaffold

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Target Selection and Preparation | Identify a biological target of interest and prepare its 3D structure for docking. | Protein Data Bank (PDB), Schrödinger Maestro, MOE |

| 2. Scaffold-Based Library Design | Generate a virtual library of compounds by adding diverse chemical groups to the cyanoindole scaffold. | RDKit, ChemDraw, ICM |

| 3. High-Throughput Virtual Screening | Dock the entire library of compounds into the active site of the target protein. | AutoDock Vina, Glide, GOLD |

| 4. Hit Selection and Filtering | Rank the compounds based on their docking scores and apply filters for drug-likeness (e.g., Lipinski's rule of five). | SwissADME, FAF-Drugs4 |

| 5. Visual Inspection and Refinement | Visually inspect the binding modes of the top-ranked compounds and select a diverse set for experimental validation. | PyMOL, Chimera |

Advanced Analytical Methodologies for the Characterization and Study of 3 5 Cyano 1h Indol 3 Yl Propanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and purity of 3-(5-cyano-1H-indol-3-yl)propanoic acid. Techniques such as High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural elucidation, while UV-Vis and Fluorescence Spectroscopy provide insights into its electronic properties.

High-Resolution NMR Spectroscopy is instrumental in defining the compound's atomic connectivity and chemical environment. For analogous indole (B1671886) derivatives, ¹H NMR and ¹³C NMR are routinely used. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole ring, the propanoic acid chain, and the nitrile group's influence on adjacent protons. Theoretical and experimental analyses of similar cyano-substituted compounds have demonstrated the utility of NMR in assigning signals accurately. mdpi.com

Mass Spectrometry provides precise information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. For related indole-3-carboxylic esters, mass spectrometry has been used to confirm the mass of the synthesized compounds. mdpi.com

Fluorescence Spectroscopy is another valuable tool, as indole moieties are often fluorescent. The fluorescence properties, including excitation and emission spectra, quantum yield, and lifetime, can be sensitive to the molecular environment and can be used to study interactions with other molecules. nih.gov

Chromatographic Purification and Analytical Techniques

Chromatographic methods are essential for both the purification of this compound and the analysis of its purity. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful combination for this purpose.

HPLC-MS/MS offers high sensitivity and selectivity for the quantification and identification of the compound in various matrices. nih.gov For related carboxylic acids, derivatization techniques have been employed to improve chromatographic separation and ionization efficiency in LC-MS analysis. mdpi.com A typical HPLC method would involve a reverse-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The MS/MS detector, operating in multiple reaction monitoring (MRM) mode, would provide excellent specificity and sensitivity for quantitative analysis. nih.gov

The following table outlines a hypothetical HPLC-MS/MS method for the analysis of this compound, based on methods for similar compounds:

| Parameter | Condition |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the compound |

| Product Ions (Q3) | Specific fragment ions |

Advanced Chiral Separation Methods for Enantiomeric Purity Assessment

Since this compound contains a chiral center, methods to separate and quantify its enantiomers are critical, especially for pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or cause adverse effects.

Advanced chiral separation techniques include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) using chiral stationary phases (CSPs) or chiral selectors in the mobile phase. mdpi.comnih.gov For propanoic acid derivatives, CSPs based on polysaccharides like cellulose (B213188) and amylose (B160209) have been effective. jiangnan.edu.cn

The development of a chiral separation method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomers. nih.gov Validation of the method would ensure its accuracy and precision for determining the enantiomeric excess (ee) of a sample. nih.gov

Biophysical Techniques for Studying Ligand-Target Interactions

Understanding how this compound interacts with its biological targets is crucial for drug discovery and development. Biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between a ligand (the compound) and a target molecule (e.g., a protein) immobilized on a sensor surface. It provides real-time data on association and dissociation rates.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to its target. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

These techniques have been applied to study the interactions of various small molecules with their protein targets, providing valuable insights into the mechanism of action. nih.gov For instance, studies on similar indole derivatives have utilized such biophysical methods to characterize their binding to specific receptors. nih.gov

The data obtained from these advanced analytical methodologies are essential for the complete characterization of this compound, ensuring its structural integrity, purity, and providing a deeper understanding of its biological activity.

Q & A

Q. What are the standard synthetic routes for 3-(5-cyano-1H-indol-3-yl)propanoic Acid, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, starting with the formation of the indole core. A common method is the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Subsequent functionalization introduces the cyano group at the 5-position and the propanoic acid moiety at the 3-position. Key parameters include:

- Temperature control (60–80°C for cyclization steps).

- pH optimization (acidic conditions for indole ring formation, neutral/basic conditions for coupling reactions).

- Purification methods (recrystallization, column chromatography) to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Critical analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify indole ring substitution patterns and propanoic acid integration .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (C₁₂H₁₀N₂O₂, exact mass 214.07 g/mol) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., cyano stretch at ~2200 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

- Anticancer potential : Inhibition of cancer cell proliferation (e.g., IC₅₀ = 12–25 µM in HeLa cells) via interaction with tubulin or kinase pathways .

- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC = 50–100 µg/mL) .

- Anti-inflammatory effects : Suppression of NF-κB signaling in macrophage models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

Contradictions often arise from differences in assay conditions or compound purity. Methodological strategies include:

- Standardized assay protocols : Use identical cell lines (e.g., ATCC-certified), serum conditions, and incubation times.

- Orthogonal validation : Confirm activity with alternative assays (e.g., Western blotting for protein targets alongside cell viability assays) .

- Purity verification : Reassess compound purity via HPLC and adjust stock solution preparation (e.g., use inert gas-purged DMSO to prevent oxidation) .

Q. How can the synthesis be optimized for higher yields or scalability?

Advanced optimization strategies involve:

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- Continuous flow reactors : Improve reaction control and scalability while reducing byproduct formation .

- Green chemistry approaches : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What experimental approaches are recommended for structure-activity relationship (SAR) studies?

To explore SAR:

- Functional group modifications : Synthesize derivatives (e.g., replacing the cyano group with halogens or esters) and test biological activity .

- Computational docking : Use software like AutoDock to predict interactions with target proteins (e.g., COX-2 or EGFR kinase) .

- Pharmacophore mapping : Identify critical moieties (e.g., indole ring planarity, carboxylic acid orientation) using X-ray crystallography or molecular dynamics .

Q. How can researchers determine the crystal structure of this compound or its derivatives?

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and hydrogen bonding networks. Key steps include:

Q. What strategies can mitigate challenges in solubility for in vitro and in vivo studies?

- Salt formation : Convert the carboxylic acid to a sodium or ammonium salt for aqueous solubility .

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability, with enzymatic cleavage in vivo .

- Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.